
2-butyl-6-methoxy-1H-indole
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Overview
Description
2-Butyl-6-methoxy-1H-indole is an indole derivative featuring a methoxy (-OCH₃) substituent at position 6 and a butyl (-C₄H₉) group at position 2 of the indole core. Indole derivatives are pivotal in medicinal chemistry due to their bioactivity, particularly in neurological and anticancer applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-6-methoxy-1H-indole typically involves the construction of the indole ring followed by the introduction of the butyl and methoxy substituents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials would include a suitable butyl-substituted ketone and methoxy-substituted phenylhydrazine .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-6-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Indole-2-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: 2-Butyl-6-methoxy-1H-indole is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, indole derivatives are studied for their interactions with biological macromolecules such as proteins and nucleic acids. This compound may serve as a probe to investigate these interactions and understand the underlying mechanisms .
Medicine: Indole derivatives, including this compound, are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-butyl-6-methoxy-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The methoxy and butyl substituents may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Structure and Substituent Positioning
The position and nature of substituents on the indole ring critically influence physicochemical and biological properties. Below is a comparison of key analogs:
Key Observations :
- Substitution at position 1 (e.g., phenyl in ) or position 3 (e.g., ketone in ) introduces steric and electronic effects that alter binding affinity in biological systems.
Physicochemical Properties
- Melting Points: 6-Methoxy-1H-indole: No explicit data, but derivatives like 5-methoxyindole-2-carboxylic acid ethyl ester melt at 192°C . 7-Methoxy-1H-indole-3-carboxylic acid: Melts at 199–201°C . this compound: Expected to have a lower melting point due to the flexible butyl chain.
- Solubility: Methoxy and alkyl groups enhance organic solvent solubility. For example, 6-methoxyindole derivatives dissolve in methanol and chloroform .
Q & A
Q. Basic: What are the recommended methods for synthesizing 2-butyl-6-methoxy-1H-indole, and what are the critical parameters affecting yield?
Methodological Answer:
The synthesis of this compound typically involves indole ring functionalization. A common approach is the alkylation of 6-methoxyindole precursors using butylating agents (e.g., butyl halides) under basic conditions. Key parameters include:
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Temperature control : Optimal yields are observed at 60–80°C, avoiding thermal degradation of the indole core .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
Table 1: Representative Synthesis Conditions
Precursor | Reagent | Catalyst | Yield (%) | Reference |
---|---|---|---|---|
6-Methoxyindole | 1-Bromobutane | TBAB | 72 | |
6-Methoxy-1H-indole-3-carbaldehyde | Grignard reagent | None | 65 |
Q. Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the butyl and methoxy groups. The methoxy group at C6 appears as a singlet (~δ 3.8 ppm), while the butyl chain shows characteristic splitting patterns .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .
- X-Ray Crystallography : Provides definitive confirmation of molecular geometry, as demonstrated for structurally similar 6-methoxyindole derivatives (e.g., dihedral angles between rings) .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
Q. Advanced: How can researchers resolve contradictions in NMR data when synthesizing novel this compound derivatives?
Methodological Answer:
Contradictions often arise from dynamic rotational barriers or solvent-induced shifts. Strategies include:
- Variable Temperature NMR : Identify conformational exchange broadening (e.g., restricted rotation of the butyl chain) .
- Deuterated Solvent Screening : Compare chemical shifts in DMSO-d6 vs. CDCl3 to isolate solvent effects .
- Crystallographic Cross-Validation : Compare experimental NMR data with X-ray-derived torsion angles (e.g., N2–C1–C9–N1 angle = 63.6° in analogous compounds) .
Q. Advanced: What strategies are employed to optimize the regioselectivity in the functionalization of the indole ring during derivatization?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- Electrophilic Substitution : Methoxy groups at C6 direct electrophiles to C5 or C7 positions. Use Lewis acids (e.g., BF3·Et2O) to enhance C3 reactivity .
- Protecting Groups : Temporarily block reactive sites (e.g., Boc protection of N1) to enable selective C2 alkylation .
- Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
Q. Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood to prevent inhalation of vapors .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Advanced: How can computational chemistry aid in predicting the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Screen derivatives against target proteins (e.g., cytochrome P450 enzymes) to predict binding affinities .
- QSAR Models : Correlate substituent effects (e.g., logP of butyl chains) with bioactivity data from analogous indoles .
- MD Simulations : Assess membrane permeability by simulating lipid bilayer interactions .
Table 2: Computational Tools for Activity Prediction
Tool | Application | Reference |
---|---|---|
AutoDock Vina | Docking to enzyme active sites | |
Gaussian 09 | Transition state modeling | |
GROMACS | Membrane interaction simulations |
Q. Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate non-polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .
- HPLC : Achieve >95% purity for analytical standards using C18 columns and acetonitrile/water mobile phases .
Q. Advanced: How do steric and electronic effects influence the stability of this compound under varying pH conditions?
Methodological Answer:
- Steric Effects : The bulky butyl group at C2 reduces hydrolysis susceptibility at N1 under acidic conditions .
- Electronic Effects : The electron-donating methoxy group at C6 stabilizes the indole ring against oxidation at neutral pH .
- pH-Dependent Degradation Studies : Monitor stability via UV-Vis spectroscopy across pH 1–14 to identify decomposition pathways .
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-butyl-6-methoxy-1H-indole |
InChI |
InChI=1S/C13H17NO/c1-3-4-5-11-8-10-6-7-12(15-2)9-13(10)14-11/h6-9,14H,3-5H2,1-2H3 |
InChI Key |
HCCUCMVFJABXCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(N1)C=C(C=C2)OC |
Origin of Product |
United States |
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